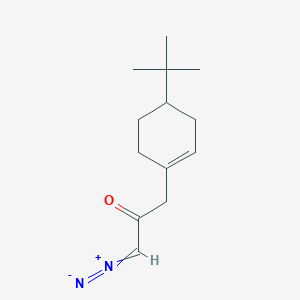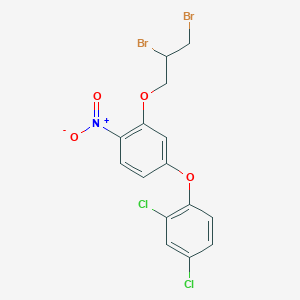
2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene is a synthetic organic compound that belongs to the class of nitrobenzenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route may involve the following steps:
Etherification: The formation of an ether linkage by reacting the halogenated benzene derivative with a suitable alkoxide, such as 2,3-dibromopropanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the halogen atoms can influence the compound’s reactivity and binding affinity to biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4-Dinitrophenol (DNP): A compound with a nitro group that exhibits different chemical properties.
Bromophenol blue: A brominated phenol derivative used as a pH indicator.
Uniqueness
2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity and multifunctional nature make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61444-13-1 |
|---|---|
Molecular Formula |
C15H11Br2Cl2NO4 |
Molecular Weight |
500.0 g/mol |
IUPAC Name |
2-(2,3-dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C15H11Br2Cl2NO4/c16-7-9(17)8-23-15-6-11(2-3-13(15)20(21)22)24-14-4-1-10(18)5-12(14)19/h1-6,9H,7-8H2 |
InChI Key |
XJRBERANQHYOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCC(CBr)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



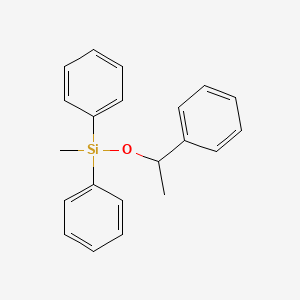
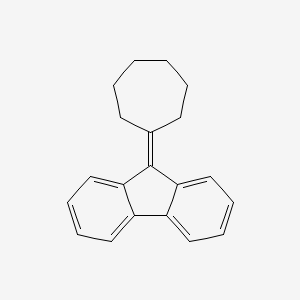

![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)

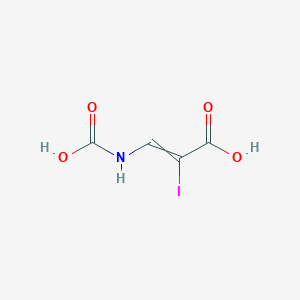
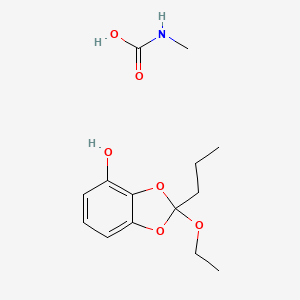
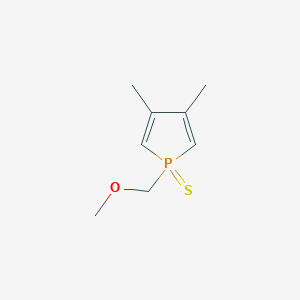
![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
